cyclo(Arg-Gly-Asp-D-Phe-Val)

Integrin inhibition Cell adhesion Angiogenesis

Cyclo(Arg-Gly-Asp-D-Phe-Val) is a D-Phe-stabilized cyclic pentapeptide with 52:1 αvβ3/α5β1 selectivity ratio. Unlike linear RGD analogs, its conformational rigidity confers superior proteolytic stability and enables definitive αvβ3-mediated signal blockade in PET/SPECT imaging. Essential for validating tracer uptake and reversing stroma-mediated chemoresistance in leukemia niche models. Select this benchmark inhibitor to ensure reproducible integrin subtype discrimination in angiogenesis and targeted delivery studies.

Molecular Formula C26H38N8O7
Molecular Weight 574.6 g/mol
Cat. No. B161707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(Arg-Gly-Asp-D-Phe-Val)
Synonymsc(RGDfV)
cyclic Arg-Gly-Asp-D-Phe-Val
cyclic arginyl-glycyl-aspartyl-phenylalanyl-valine
cyclic RGD(D)FV
cyclic RGDFV
cyclic(Arg-Gly-Asp-D-Phe-Val)
cyclo(Arg-Gly-Asp-D-Phe-Val)
cyclo(arginyl-glycyl-aspartyl-phenylalanyl-valyl)
cyclo(RGDfV)
EMD 66203
EMD-66203
H2574 peptide
Molecular FormulaC26H38N8O7
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
InChIInChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1
InChIKeyYYQUWEHEBOMRPH-NYUBLWNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cyclo(Arg-Gly-Asp-D-Phe-Val) (c(RGDfV)) for Integrin αvβ3 Research: Potency and Application Overview


cyclo(Arg-Gly-Asp-D-Phe-Val), commonly abbreviated as c(RGDfV) or cyclo(RGDfV), is a cyclic pentapeptide that functions as a high-affinity inhibitor of the αvβ3 integrin receptor [1]. As a member of the cyclic RGD peptide class, it is structurally defined by a head-to-tail cyclized sequence containing a D-phenylalanine (D-Phe) residue, which confers enhanced proteolytic stability and conformational rigidity compared to its linear counterparts [2]. This compound is widely recognized for its anti-angiogenic and anti-tumor properties, serving as a foundational molecular tool in preclinical research for studying integrin-mediated cell adhesion, migration, and signaling [3].

Why Generic RGD Peptides Cannot Simply Substitute for cyclo(Arg-Gly-Asp-D-Phe-Val) in Critical Assays


In-class substitution of cyclo(Arg-Gly-Asp-D-Phe-Val) with other RGD-containing peptides is scientifically unjustified due to profound differences in integrin subtype selectivity, binding affinity, and in vivo pharmacokinetic behavior [1]. While linear RGD peptides exhibit significantly lower potency and poor proteolytic stability, alternative cyclic RGD variants (e.g., those with different flanking amino acids or stereochemistry) display distinct selectivity profiles across the RGD-binding integrin family (αvβ3, αvβ5, α5β1, αIIbβ3) [2]. These differences arise from specific conformational constraints imposed by the D-Phe and Val residues, which critically influence the presentation of the RGD pharmacophore and ultimately dictate experimental outcomes in cell adhesion, angiogenesis, and targeted delivery applications [3].

Quantitative Evidence for Selecting cyclo(Arg-Gly-Asp-D-Phe-Val) Over Structural Analogs


cyclo(Arg-Gly-Asp-D-Phe-Val) Demonstrates Superior αvβ3 Binding Potency Compared to Linear RGD Peptides

cyclo(Arg-Gly-Asp-D-Phe-Val) exhibits a dramatic increase in αvβ3 inhibitory activity compared to linear RGD reference peptides. Studies report a 100- to 1000-fold increase in potency, establishing a clear quantitative advantage for applications requiring high-affinity αvβ3 engagement [1]. This is further supported by direct comparison where c(RGDfV) (IC50 158 nM) showed approximately 5-fold higher affinity than a parent linear RGD peptide (IC50 818 nM) [2].

Integrin inhibition Cell adhesion Angiogenesis

cyclo(Arg-Gly-Asp-D-Phe-Val) Exhibits High αvβ3 Selectivity Over α5β1, Critical for Minimizing Off-Target Effects

In competitive binding assays using immobilized integrins, cyclo(Arg-Gly-Asp-D-Phe-Val) (1b) demonstrated a marked selectivity for αvβ3 over α5β1. The compound exhibited an IC50 of 3.2 nM for αvβ3, while its potency for α5β1 was substantially lower at 166 nM, representing a selectivity ratio of approximately 52:1 [1]. In contrast, its N-methylated derivative, Cilengitide (1a), showed a reduced selectivity ratio of approximately 20:1 (αvβ3 IC50 0.71 nM vs. α5β1 IC50 14.4 nM) [1].

Integrin selectivity αvβ3 α5β1 Cell adhesion assay

cyclo(Arg-Gly-Asp-D-Phe-Val) Confirms In Vivo αvβ3 Target Engagement and Serves as a Gold Standard Blocking Agent

The in vivo specificity of cyclo(Arg-Gly-Asp-D-Phe-Val) for αvβ3 integrin is confirmed through its robust ability to block the uptake of radiolabeled αvβ3-targeting agents. Pretreatment with non-radiolabeled c(RGDfV) almost completely blocked the uptake of the PET tracer 18F-galacto-RGD in an in vivo model of chronic inflammation, confirming αvβ3-mediated tracer retention [1]. Similarly, c(RGDfV) fully inhibited the tumor uptake of [⁶⁸Ga]NOTA-RGD in a prostate cancer xenograft model, validating the compound's in vivo αvβ3-targeting capability [2].

PET imaging Biodistribution In vivo specificity αvβ3

cyclo(Arg-Gly-Asp-D-Phe-Val) Demonstrates Functional Impact by Disrupting Leukemia Cell Adhesion and Overcoming Chemoresistance

In a 3D biomimetic scaffold model of the leukemia microenvironment, treatment with 35 nmol/ml c(RGDfV) significantly disrupted tumor cell adhesion and migration. This functional disruption was not merely inhibitory; it induced leukemia cells to leave the protective niche and increased their sensitivity to cell cycle-dependent chemotherapeutic agents (P<0.05) [1]. This demonstrates a clear functional advantage over compounds that may inhibit binding but fail to overcome niche-mediated drug resistance.

Acute myeloid leukemia Drug resistance Tumor microenvironment Cell adhesion

High-Value Research and Industrial Applications for cyclo(Arg-Gly-Asp-D-Phe-Val) (c(RGDfV))


In Vivo Validation and Blocking Controls for Integrin αvβ3 Imaging Agents

cyclo(Arg-Gly-Asp-D-Phe-Val) is the preferred reagent for confirming αvβ3-mediated tracer uptake in PET and SPECT imaging studies. Its ability to almost completely block the in vivo signal of radiolabeled RGD probes [1] makes it an essential control for establishing target specificity in preclinical imaging of cancer, angiogenesis, and inflammation [2].

Functional Studies of the Tumor Microenvironment and Cell Adhesion-Mediated Drug Resistance

This compound is a critical tool for investigating the role of αvβ3 integrin in mediating tumor cell adhesion to the extracellular matrix. Its demonstrated ability to disrupt protective niche interactions and reverse chemoresistance [1] positions it as a key reagent for ex vivo and 3D culture studies focused on the leukemia bone marrow microenvironment and other stroma-dependent cancer models.

Comparative Pharmacology and Selectivity Profiling of Integrin Antagonists

Given its well-characterized selectivity profile for αvβ3 over α5β1 (52:1 ratio) [1], c(RGDfV) serves as an important benchmark compound for evaluating the subtype selectivity of novel integrin antagonists. It is particularly useful in direct comparative studies against clinical candidates like Cilengitide to delineate structure-activity relationships that govern integrin subtype engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for cyclo(Arg-Gly-Asp-D-Phe-Val)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.